molecular formula C9H7BrO B015041 4-Bromocinnamaldehyde CAS No. 3893-18-3

4-Bromocinnamaldehyde

Cat. No. B015041
CAS RN: 3893-18-3
M. Wt: 211.05 g/mol
InChI Key: XYRAWLRFGKLUMW-OWOJBTEDSA-N
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Description

4-Bromocinnamaldehyde is a compound of interest in various fields of chemistry, particularly in the synthesis of pharmaceuticals and as a building block in organic synthesis. It is notable for its distinct bromine substitution, which imparts unique reactivity and properties.

Synthesis Analysis

The synthesis of 4-Bromocinnamaldehyde and its derivatives can be achieved through several methods, including the catalytic olefination of hydrazones of aromatic aldehydes with 2-tribromomethyl-1,3-dioxolane, resulting in ethylene acetals of the target products with moderate to good yields (Shastin et al., 2005). Another method involves a ruthenium-catalyzed aldehyde functionality reshuffle, presenting a new concept for the selective synthesis of E-2-arylcinnamaldehydes from E-β-bromostyrenes and aryl aldehydes (Wang et al., 2012).

Molecular Structure Analysis

Studies on the molecular structure of related compounds, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, have revealed crystal structures stabilized by various intermolecular interactions, providing insight into the structural characteristics of bromocinnamaldehyde derivatives (Arunagiri et al., 2018).

Chemical Reactions and Properties

4-Bromocinnamaldehyde undergoes various chemical reactions, including enantioselective synthesis processes, which demonstrate its versatility in organic synthesis. For instance, it has been used in the enantioselective construction of chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons through a formal [3 + 3] cycloaddition reaction, showcasing its utility in generating complex molecular architectures (He et al., 2023).

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Summary of the Application

4-Bromocinnamaldehyde is used in the synthesis of medicinally and biologically significant molecules . It is particularly used in the construction of carbo- and heterocyclic frameworks .

Methods of Application or Experimental Procedures

N-heterocyclic carbenes (NHCs) are used as organocatalysts for the speedy construction of these molecules . The unique property of NHCs is the polarity inversion for many carbonyl compounds, which then produces nucleophilic acyl anion intermediates . These intermediates react with a variety of electrophilic substrates .

Results or Outcomes

The use of NHCs in constructing twelve kinds of bioactive cyclic skeletons has been presented . This method has shown promise in the production of pharmaceutically active compounds .

Application in Bactericidal Activity

Specific Scientific Field

Microbiology

Summary of the Application

Alpha-bromocinnamaldehyde (Br-CA) has been found to have bactericidal activity against E. coli cells .

Methods of Application or Experimental Procedures

Multiple types of persisters were induced and exposed to Br-CA .

Results or Outcomes

The results showed that 200 μg/ml of Br-CA was capable of killing all E. coli cells during the exponential phase .

Safety And Hazards

4-Bromocinnamaldehyde is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

4-Bromocinnamaldehyde has potential applications in proteomics research . It also shows promise in the field of biochemistry, particularly in the study of phenylpropanoids and aromatic polyketides .

properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRAWLRFGKLUMW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromocinnamaldehyde

CAS RN

49678-04-8
Record name Trans-4-bromocinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
OS Faleye, E Sathiyamoorthi, JH Lee, J Lee - Pharmaceutics, 2021 - mdpi.com
… Among the CNMA derivatives tested, 4-nitrocinnamaldehyde, 4-chlorocinnamaldehyde, and 4-bromocinnamaldehyde displayed antibacterial and antivirulence activities, while the …
Number of citations: 14 0-www-mdpi-com.brum.beds.ac.uk
OS Faleye, E Sathiyamoorthi, JH Lee, J Lee - 2021 - pdfs.semanticscholar.org
… Among the CNMA derivatives tested, 4-nitrocinnamaldehyde, 4-chlorocinnamaldehyde, and 4-bromocinnamaldehyde displayed antibacterial and antivirulence activities, while the back…
Number of citations: 2 pdfs.semanticscholar.org
P Gupta, N Kaur, V Kumar, A Gupta, S Gupta, A Dua… - Bioorganic …, 2023 - Elsevier
Skeletal muscle atrophy, associated with increased morbidity, mortality and poor quality of life, is a metabolic disorder with no FDA approved drug. Oxidative stress is one of the key …
Y Huang - 2013 - search.proquest.com
… of the synthetic sequence, trans,trans-1,4-di(4-bromophenyl)-1,3-butadiene was synthesized by using the Homer-Wadsworth-Emmons reaction between 4-bromocinnamaldehyde and …
D McLeod, JA Izzo, DKB Jørgensen, RF Lauridsen… - ACS …, 2020 - ACS Publications
… Nonlinear effect of the [10 + 2] cycloaddition of homologated indenecarbaldehyde 1a with 4-bromocinnamaldehyde 2a in the presence of diphenylprolinol silyl ether catalyst 3b with …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
AJ Nielsen, HA Jenkins… - Chemistry–A European …, 2016 - Wiley Online Library
… The reaction of isoeugenol 1 a was repeated using 4-bromocinnamaldehyde, and the resulting cycloadduct 4 c converted to its crystalline semicarbazone 6 (Figure 2). Single-crystal X-…
L Yang, B Tan, F Wang, G Zhong - The Journal of Organic …, 2009 - ACS Publications
… Our studies began with an initial experiment of 4-bromocinnamaldehyde (1a) and 4-nitrosotoluene (2c) catalyzed by a NHC catalyst generated from imidazolium salts III. To our surprise, …
Number of citations: 72 0-pubs-acs-org.brum.beds.ac.uk
NI Jessen, M Bura, G Bertuzzi… - Angewandte Chemie …, 2021 - Wiley Online Library
… Initial reaction conditions for the envisioned [8+2] cycloaddition employed 1 a, 4-bromocinnamaldehyde 2 a (1.2 equiv), aminocatalyst I (20 mol %), and BzOH (20 mol %) in CDCl 3 , …
C Huang, Y Huang, NG Akhmedov, BV Popp… - Organic …, 2014 - ACS Publications
… In order to explore this synthetic strategy, (E,E)-1,4-bis(4-bromophenyl)-1,3-butadiene (8) was prepared from 4-bromocinnamaldehyde (6) and diethyl 4-bromobenzylphosphonate (7) …
Number of citations: 88 0-pubs-acs-org.brum.beds.ac.uk
PK Shyam, HY Jang - European Journal of Organic Chemistry, 2014 - Wiley Online Library
… As listed in Table 2, 4-bromocinnamaldehyde (2a) was converted into 2b in 51 % yield with 84 % enantiomeric excess (ee; Table 2, entry 1). The transformation of 4-…

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